molecular formula C9H12N6O5 B12563109 1,1'-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione) CAS No. 143150-73-6

1,1'-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione)

Cat. No.: B12563109
CAS No.: 143150-73-6
M. Wt: 284.23 g/mol
InChI Key: RPBQXQOAGPLWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione) is a heterocyclic compound that belongs to the class of 1,2,4-triazolidine derivatives.

Preparation Methods

The synthesis of 1,1’-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione) typically involves the reaction of 2,4-dimethyl-1,2,4-triazolidine-3,5-dione with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

1,1’-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione) undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,1’-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione) involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Properties

CAS No.

143150-73-6

Molecular Formula

C9H12N6O5

Molecular Weight

284.23 g/mol

IUPAC Name

1-(2,4-dimethyl-3,5-dioxo-1,2,4-triazolidine-1-carbonyl)-2,4-dimethyl-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C9H12N6O5/c1-10-5(16)12(3)14(7(10)18)9(20)15-8(19)11(2)6(17)13(15)4/h1-4H3

InChI Key

RPBQXQOAGPLWFN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(N(C1=O)C(=O)N2C(=O)N(C(=O)N2C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.